molecular formula C14H15F2NO4 B2505303 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate CAS No. 866009-31-6

1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate

Cat. No. B2505303
M. Wt: 299.274
InChI Key: VRFMERBSLPBMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate (DFMOA) is a novel, small molecule acetate that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It has been used in a variety of scientific research applications, including in vitro and in vivo studies, and has shown promise as a therapeutic agent in the treatment of certain diseases.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Synthesis of Morpholine Derivatives

    Cheng Chuan (2011) synthesized 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride, a compound related to 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate, using a reaction that involved amine, cyclization, reduction, and acidification. This method is noted for its high yield and mild conditions (Cheng, 2011).

  • Designing Chemical Scaffolds

    G. Pandey, A. Gaikwad, and S. Gadre (2012) developed a dimethyl morpholine derivative that demonstrates the morpholine moiety's versatility in chemical synthesis. This derivative was transformed into various heterocyclic building blocks, highlighting the potential use of morpholine-based compounds in diverse chemical syntheses (Pandey et al., 2012).

  • Electrochemical Fluorination

    A. Takashi et al. (1998) explored the electrochemical fluorination of cis-2,6-dimethylmorpholine and its derivatives. This study provides insights into the fluorination reactions of morpholine derivatives, which may be applicable to the fluorination of 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate (Takashi et al., 1998).

Catalysis and Synthesis

  • Catalysis in Chemical Synthesis

    Pradhumn Singh et al. (2010) demonstrated the use of morpholine derivatives in catalysis. They synthesized complexes that efficiently catalyzed transfer hydrogenation reactions of ketones, indicating the potential role of morpholine derivatives in catalytic processes (Singh et al., 2010).

  • Synthesis of Heterocyclic Compounds

    F. Moghaddam et al. (2005) developed an efficient method for synthesizing methyl 2-[(Z)-4-aryl-5-morpholino-3-oxo-2,3-dihydrothiophen-2-ylidene]acetate derivatives. This study showcases the utility of morpholine in the synthesis of complex organic compounds (Moghaddam et al., 2005).

properties

IUPAC Name

[1-(2,6-difluorophenyl)-2-morpholin-4-yl-2-oxoethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO4/c1-9(18)21-13(12-10(15)3-2-4-11(12)16)14(19)17-5-7-20-8-6-17/h2-4,13H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFMERBSLPBMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=C(C=CC=C1F)F)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.